Methyl 2-hydroxy-4-(hydroxymethyl)benzoate
Overview
Description
Methyl 2-hydroxy-4-(hydroxymethyl)benzoate , also known as Methyl 4-(hydroxymethyl)benzoate , is a chemical compound with the molecular formula C9H10O3 . It is a white to almost white powder or crystal. The compound exhibits a melting point range of 48.0°C to 52.0°C .
Synthesis Analysis
The synthesis of Methyl 2-hydroxy-4-(hydroxymethyl)benzoate involves the esterification of 4-(hydroxymethyl)benzoic acid with methanol. The reaction proceeds under suitable conditions, resulting in the formation of the desired compound. The yield is typically high, around 94% .
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of derivatives similar to Methyl 2-hydroxy-4-(hydroxymethyl)benzoate reveals insights into their molecular interactions. For instance, the crystal structures of two bromo–hydroxy–benzoic acid derivatives showed two-dimensional architectures formed primarily by hydrogen bonds and, depending on the compound, Br⋯O interactions or π–π interactions, indicating the significance of these interactions in the stabilization of their crystal structures (Suchetan et al., 2016).
Novel Compound Synthesis
Research into novel compound synthesis using derivatives of Methyl 2-hydroxy-4-(hydroxymethyl)benzoate has been reported, such as the design and synthesis of a novel compound for high-performance polymer modification. This illustrates the compound's utility as a building block in organic synthesis and materials science (Zhang Qinglon, 2014).
Corrosion Inhibition
A theoretical study focused on synthesizing new inhibitors for the corrosion of mild steel in acidic media using derivatives of Methyl 2-hydroxy-4-(hydroxymethyl)benzoate. This research underscores the potential application of these compounds in protecting metals against corrosion, demonstrating their practical significance in industrial applications (Arrousse et al., 2021).
Photophysical Properties
Studies on the photophysical properties of derivatives have been conducted to understand their luminescence characteristics. For example, the synthesis and investigation of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives highlighted their unique luminescence properties, which could be leveraged in developing new luminescent materials (Kim et al., 2021).
Mechanism of Action
Target of Action
Methyl 2-hydroxy-4-(hydroxymethyl)benzoate, also known as Methyl 4-(hydroxymethyl)benzoate , is a chemical compound with the molecular formula C9H10O3
Mode of Action
It’s known that the compound can interact with its targets, leading to certain biochemical changes .
Biochemical Pathways
The compound is synthesized through the esterification reaction of paraformaldehyde with benzoic acid , but its effects on downstream biochemical pathways remain to be elucidated.
properties
IUPAC Name |
methyl 2-hydroxy-4-(hydroxymethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4,10-11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCLAHUATFQLTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-4-(hydroxymethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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